molecular formula C17H10ClF4N3O2 B14923173 1-[(4-chlorophenoxy)methyl]-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-3-carboxamide

1-[(4-chlorophenoxy)methyl]-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B14923173
M. Wt: 399.7 g/mol
InChI Key: RQNNNGDPJWIRAR-UHFFFAOYSA-N
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Description

1-[(4-chlorophenoxy)methyl]-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrazole ring, chlorophenoxy group, and tetrafluorophenyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chlorophenoxy)methyl]-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorophenol with chloromethyl methyl ether to form 4-chlorophenoxymethyl chloride. This intermediate is then reacted with 2,3,5,6-tetrafluoroaniline to produce the corresponding amine derivative. Finally, the amine derivative undergoes cyclization with a suitable pyrazole carboxylic acid derivative under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(4-chlorophenoxy)methyl]-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[(4-chlorophenoxy)methyl]-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenoxy)methyl]-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    1-[(4-chlorophenoxy)methyl]-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-3-carboxamide: shares similarities with other pyrazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H10ClF4N3O2

Molecular Weight

399.7 g/mol

IUPAC Name

1-[(4-chlorophenoxy)methyl]-N-(2,3,5,6-tetrafluorophenyl)pyrazole-3-carboxamide

InChI

InChI=1S/C17H10ClF4N3O2/c18-9-1-3-10(4-2-9)27-8-25-6-5-13(24-25)17(26)23-16-14(21)11(19)7-12(20)15(16)22/h1-7H,8H2,(H,23,26)

InChI Key

RQNNNGDPJWIRAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCN2C=CC(=N2)C(=O)NC3=C(C(=CC(=C3F)F)F)F)Cl

Origin of Product

United States

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